molecular formula C8H8ClN3 B1425219 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1375302-31-0

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1425219
CAS No.: 1375302-31-0
M. Wt: 181.62 g/mol
InChI Key: CSWWRZWXONWRKU-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with a chloromethyl (-CH2Cl) substituent at the 6-position and a methyl (-CH3) group at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6-10-8-3-2-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWRZWXONWRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of 2-Amino-3-bromo-5-chloropyridine Derivatives

Method Overview:
This approach employs readily available halogenated pyridine derivatives as starting materials, which undergo a sequence of reactions involving amination, halogenation, and cyclization to form the fused triazolopyridine core.

Key Steps:

  • Preparation of Intermediate:
    The initial step involves reacting 2-amino-3-bromo-5-chloropyridine with a suitable amine, such as 1,1-dimethoxy-N,N-dimethylethylamine, in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Cyclization with Hydroxylamine Sulfonic Acid:
    The intermediate is then reacted with hydroxylamine sulfonic acid in pyridine, facilitating cyclization to form the triazolopyridine ring system. The reaction proceeds efficiently at mild temperatures (15–30°C), with yields reaching up to 92%.

  • Chloromethylation Step:
    To introduce the chloromethyl group at the 6-position, an electrophilic chloromethylation using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts is employed, often under reflux conditions.

Reaction Conditions Summary:

Step Reagents Solvent Temperature Yield Notes
1 2-amino-3-bromo-5-chloropyridine + amine DMF 130°C 95% Catalyst: p-toluenesulfonic acid
2 Intermediate + hydroxylamine sulfonic acid Pyridine 15–30°C 92% Cyclization step
3 Chloromethylating agent Reflux Reflux Variable For chloromethylation

Microwave-Assisted Synthesis Using 1-Amino-2-imino-Pyridine Derivatives

Method Overview:
This innovative approach utilizes microwave irradiation to accelerate the formation of the target compound from 1-amino-2-imino-pyridine derivatives, offering a rapid, solvent-free, and environmentally benign process.

Key Steps:

  • Preparation of Precursors:
    1-Amino-2-imino-pyridines are synthesized from accessible precursors such as pyridine derivatives with amino and imino functionalities, often via condensation reactions.

  • Microwave Cyclization:
    Under microwave irradiation, these precursors react with acetic acid or other carboxylic acids, facilitating C–N bond formation and subsequent cyclization to generate the fused triazolopyridine core. The process typically completes within 15–25 minutes at 100°C, with yields exceeding 90%.

  • Chloromethylation:
    The chloromethyl group can be introduced post-cyclization via electrophilic chloromethylation using reagents like paraformaldehyde and hydrochloric acid under microwave conditions.

Reaction Conditions Summary:

Step Reagents Energy Source Temperature Time Yield Notes
1 1-Amino-2-imino-pyridine derivatives + acetic acid Microwave 100°C 15–25 min >90% No catalyst needed
2 Chloromethylating reagents Microwave Reflux 10–15 min High Environmentally friendly

Classical Route: Multi-Step Synthesis from Halogenated Pyridines

Method Overview:
This classical method involves multi-step synthesis starting from halogenated pyridine derivatives, proceeding through halogenation, nucleophilic substitution, and cyclization.

Key Steps:

Reaction Conditions Summary:

Step Reagents Solvent Temperature Yield Notes
1 Halogenation agents Acetone or Dioxane Reflux Variable For halogenation
2 Hydrazine derivatives Ethanol Reflux Moderate Nucleophilic substitution
3 Cyclization reagents Acidic conditions Reflux Variable Final heterocycle formation

Data Table Comparing Methods

Method Raw Materials Reaction Time Yield Environment Complexity Suitability for Industrial Scale
Cyclization of Halogenated Pyridines Halogenated pyridine derivatives 12–24 hours 85–95% Moderate Moderate Suitable with optimization
Microwave-Assisted from 1-Amino-2-imino-Pyridines 1-Amino-2-imino-pyridines 15–25 min >90% Environmentally friendly Simple Highly suitable
Classical Multi-Step Halogenated pyridines + hydrazines Several days Variable Less eco-friendly Complex Less preferred

Research Findings and Notes

  • Environmental and Safety Advantages:
    Microwave-assisted and direct cyclization methods reduce solvent use, reaction time, and hazardous reagents, aligning with green chemistry principles.

  • Yield Optimization:
    Increasing molar equivalents of acetic acid and optimizing microwave parameters significantly improve yields and reaction efficiency.

  • Reaction Mechanisms:
    The cyclization generally proceeds via nucleophilic attack on halogenated pyridine intermediates, followed by ring closure facilitated by acid catalysis or microwave energy.

  • Industrial Potential: The simplified, solvent-free microwave protocols and direct synthesis routes demonstrate promising scalability, with reduced waste and operational costs.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Comparison with Similar Compounds

Key Observations :

  • The position of the chloromethyl group (6 vs. 5) influences reactivity and biological interactions.
  • Core structure (pyridine vs. pyrimidine) affects electronic properties and binding affinity. Pyrimidine analogs often show enhanced hydrogen bonding due to additional nitrogen atoms.

Physicochemical Properties

Melting Points and Solubility

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine : White crystalline solid, soluble in organic solvents (DMSO, DMF).

Spectroscopic Data

  • 13C NMR : Chloromethyl carbons resonate at δ 40–45 ppm, while triazole carbons appear at δ 140–160 ppm.
  • HRMS : Molecular ion peaks for triazolopyridines align with calculated masses (e.g., 5a: m/z 465.1881 observed vs. 465.1879 calculated).

Biological Activity

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has gained attention due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7H7ClN4
  • Molecular Weight : 172.61 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : ClC1=CN2C(=N1)N=C(N2)C=C

The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include:

  • Anticancer Activity : The compound has shown promising results as an inhibitor of specific cancer cell lines.
  • Enzyme Inhibition : It has demonstrated potential as an inhibitor of kinases involved in cancer progression.

Anticancer Activity

A study evaluated various triazolo derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundA5493.5
Similar Compound AMCF-72.8
Similar Compound BHeLa4.0

These results suggest that the triazolo-pyridine scaffold can be optimized for enhanced anticancer activity.

Enzyme Inhibition Studies

In another study focusing on kinase inhibition, the compound was tested against c-Met kinase:

Compoundc-Met IC50 (μM)
This compound0.12
Foretinib (Control)0.019

The compound exhibited comparable inhibitory activity to known inhibitors like Foretinib, indicating its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to the ATP-binding site of kinases. This binding inhibits the phosphorylation processes crucial for cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for 6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?

The compound can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂. Alternatively, metal-free protocols involving iodine/KI or PIFA (bis(trifluoroacetoxy)iodobenzene) are employed to avoid transition-metal contamination . Hydrazone intermediates, such as those derived from cyanoacetic acid hydrazide, can undergo condensation with arylidenemalononitriles or aliphatic aldehydes in refluxing ethanol with piperidine catalysis to form the triazolo[1,5-a]pyridine core .

Q. How is structural characterization of this compound performed?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~1.6–2.5 ppm, aromatic protons at δ ~7.2–8.4 ppm) .
  • IR spectroscopy : Peaks for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for verifying regioselectivity in fused-ring systems .

Q. What biological activities are associated with triazolo[1,5-a]pyridine derivatives?

Triazolo[1,5-a]pyridines exhibit antimicrobial, antitumor, and enzyme-inhibitory activities. For example:

  • Antimicrobial : Derivatives with diphenyl sulfide moieties show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Kinase inhibition : Structural analogs (e.g., filgotinib) target JAK kinases, suggesting potential for anti-inflammatory or anticancer applications .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity and yield?

  • Catalyst selection : Transition-metal-free methods (e.g., I₂/KI) reduce contamination risks and enhance scalability .
  • Solvent and temperature : Refluxing ethanol or acetonitrile with piperidine improves cyclization efficiency .
  • Substrate scope : Electron-deficient aldehydes and nitriles favor higher yields in condensation reactions .

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/OxidantYield (%)RegioselectivityReference
Oxidative cyclizationPb(OAc)₄65–75High
Metal-free condensationI₂/KI70–85Moderate
Hydrazone cyclizationPiperidine60–80High

Q. How do structural modifications (e.g., chloromethyl vs. bromo substituents) affect bioactivity?

  • Electrophilic substituents : Chloromethyl groups enhance reactivity for nucleophilic substitution, enabling derivatization (e.g., amine coupling) .
  • Halogen effects : Bromo analogs (e.g., 6-bromo derivatives) exhibit stronger antimicrobial activity due to increased lipophilicity .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
  • Crystallographic validation : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) via X-ray diffraction .

Q. What mechanisms underpin the compound’s interaction with biological targets?

  • Enzyme inhibition : The triazolo-pyridine scaffold mimics purine bases, competitively binding ATP pockets in kinases (e.g., JAK, VEGFR-2) .
  • Oxidative stress modulation : Derivatives like 6-(chloromethyl) analogs reduce reactive oxygen species (ROS) in C. elegans, extending lifespan under oxidative stress .

Q. How does the compound’s stability impact experimental design?

  • Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis; storage in anhydrous solvents (e.g., DMF) is recommended .
  • Thermal stability : Decomposition above 200°C necessitates low-temperature reactions .

Methodological Recommendations

  • Derivatization : Use the chloromethyl group for Suzuki-Miyaura cross-coupling or nucleophilic substitution to generate analogs for SAR studies .
  • Biological assays : Prioritize enzyme inhibition (e.g., kinase assays) and antimicrobial susceptibility testing (MIC/MBC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
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6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

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